[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with the chemical formula C14H20ClN3O. It is a white to pale yellow crystalline solid at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves organic synthesis techniques. One common method includes the reaction of 4-ethoxybenzyl chloride with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted benzyl and pyrazole derivatives.
Scientific Research Applications
[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
1-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: Similar structure but different substitution pattern on the pyrazole ring.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3O/c1-3-18-14-6-4-12(5-7-14)10-15-11-13-8-9-16-17(13)2/h4-9,15H,3,10-11H2,1-2H3 |
InChI Key |
YATHONVIYNPILP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=NN2C |
Origin of Product |
United States |
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